molecular formula C9H11Br2NO2 B13658603 Ethyl 6-(bromomethyl)picolinate hydrobromide

Ethyl 6-(bromomethyl)picolinate hydrobromide

Cat. No.: B13658603
M. Wt: 325.00 g/mol
InChI Key: SMXWTCQBUPRJOJ-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)picolinate hydrobromide is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid and is characterized by the presence of a bromomethyl group attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(bromomethyl)picolinate hydrobromide can be synthesized through the bromination of ethyl 6-methylpicolinate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent and is carried out in an inert solvent such as carbon tetrachloride. The reaction conditions often include heating under reflux to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(bromomethyl)picolinate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(bromomethyl)picolinate hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(bromomethyl)picolinate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(bromomethyl)picolinate hydrobromide is unique due to its balanced reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, making it a versatile intermediate in organic synthesis. Its reactivity is higher than that of chloromethyl derivatives but lower than that of iodomethyl derivatives, offering a good compromise between reactivity and stability .

Properties

Molecular Formula

C9H11Br2NO2

Molecular Weight

325.00 g/mol

IUPAC Name

ethyl 6-(bromomethyl)pyridine-2-carboxylate;hydrobromide

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H

InChI Key

SMXWTCQBUPRJOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CBr.Br

Origin of Product

United States

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